
2,6-Di-O-methyl-beta-cyclodextrin
Vue d'ensemble
Description
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a chemically modified derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. DIMEB is synthesized by selective methylation of the hydroxyl groups at the 2- and 6-positions of the glucose residues, resulting in enhanced hydrophobicity and cavity size compared to unmodified β-CD. This modification significantly improves its ability to form inclusion complexes with hydrophobic guest molecules, such as drugs, while maintaining water solubility due to the remaining free hydroxyl groups at the 3-position .
DIMEB exhibits a substitution degree (DS) ranging from 14 to 15.8 methyl groups per cyclodextrin molecule, with isomer purity up to 93.4% depending on the synthesis method . Its unique structure enables applications in pharmaceuticals for solubility enhancement, stability improvement, and toxicity reduction. For example, DIMEB increases the aqueous solubility of the antiviral drug Disoxaril by 20-fold and stabilizes heat-sensitive compounds like ketoconazole . Additionally, DIMEB is utilized in biochemical research for cholesterol depletion from cell membranes, modulating lipid raft-dependent signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin involves the selective methylation of beta-cyclodextrin. This process typically uses methyl iodide or dimethyl sulfate as methylating agents in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 2 and 6 positions of the glucose units .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-O-methyl-beta-cyclodextrin primarily undergoes inclusion complexation reactions, where it forms complexes with various guest molecules. It can also participate in substitution reactions where the methyl groups can be replaced under specific conditions .
Common Reagents and Conditions:
Inclusion Complexation: This reaction typically occurs in aqueous solutions at room temperature. The guest molecule is added to the solution of this compound, and the mixture is stirred until the complex is formed.
Substitution Reactions: These reactions may involve reagents such as alkyl halides or other electrophiles in the presence of a base
Major Products: The major products of these reactions are the inclusion complexes formed with various guest molecules. These complexes enhance the solubility and stability of the guest molecules .
Applications De Recherche Scientifique
Drug Solubilization and Delivery
DM-β-CD is widely used to improve the solubility and bioavailability of poorly soluble drugs. Its hydrophilic exterior allows it to interact with water, while its hydrophobic cavity can encapsulate lipophilic drug molecules.
-
Case Study: Mianserin Hydrochloride
A study investigated the interaction between DM-β-CD and mianserin hydrochloride, an antidepressant. The results indicated that DM-β-CD increased the solubility of mianserin, although it also showed higher cytotoxicity in cell viability tests compared to native β-cyclodextrin. The study utilized techniques such as isothermal titration calorimetry (ITC) and electrospray ionization mass spectrometry (ESI-MS) to characterize the interactions and binding affinities . -
Case Study: Aurisin A
Another research focused on enhancing the solubility and anticancer activity of Aurisin A, a compound derived from luminescent mushrooms. The study demonstrated that complexation with DM-β-CD significantly improved its solubility and thermal stability, as well as its antiproliferative effects against lung cancer cells .
Targeted Drug Delivery
DM-β-CD can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.
- Case Study: Folate-Appended Methyl-β-Cyclodextrin
A novel folate-appended version of methyl-β-cyclodextrin was synthesized to improve selectivity for folate receptor-positive cancer cells. This derivative exhibited potent antitumor activity in vitro and in vivo, outperforming traditional chemotherapeutics like doxorubicin .
Adsorption of Pollutants
DM-β-CD has been explored as an adsorbent for environmental pollutants due to its ability to form stable complexes with various organic compounds.
- Case Study: Urethane-Crosslinked DM-β-CD Polymers
Research highlighted the use of urethane-crosslinked DM-β-CD polymers as adsorbents for polychlorinated biphenyls (PCBs) in insulating oils. These polymers demonstrated high adsorption capacities, making them potential candidates for environmental remediation .
Development of Smart Materials
DM-β-CD is utilized in the creation of smart materials that respond to environmental stimuli.
- Case Study: SUPRA-DES
A joint experimental and computational study on a deep eutectic solvent (SUPRA-DES) involving DM-β-CD and levulinic acid showcased its potential in material science applications, particularly in sustainable chemistry .
Summary of Findings
The applications of 2,6-Di-O-methyl-beta-cyclodextrin span various fields due to its unique properties that enhance drug solubility, facilitate targeted delivery systems, and contribute to environmental remediation efforts.
Mécanisme D'action
The primary mechanism of action of 2,6-Di-O-methyl-beta-cyclodextrin is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, thereby increasing their solubility in aqueous solutions. This encapsulation can also protect the guest molecules from degradation and enhance their bioavailability .
Comparaison Avec Des Composés Similaires
Comparison with Similar Cyclodextrin Derivatives
Structural and Physicochemical Properties
Table 1: Key Properties of DIMEB and Analogous Cyclodextrins
Cyclodextrin Derivative | Substitution Pattern | DS (Methyl Groups) | Water Solubility (g/100 mL) | Key Applications |
---|---|---|---|---|
DIMEB | 2,6-di-O-methyl | 14–15.8 | ~40 | Drug solubilization, cholesterol depletion |
β-CD (Unmodified) | None | 0 | ~1.8 | Basic inclusion complexes |
Randomly Methylated β-CD (RAMEB) | Random methylation | ~11.2 | ~50 | Broad-spectrum guest molecule encapsulation |
2-HP-β-CD | 2-hydroxypropyl substitution | 4.5–6.3 | ~60 | Low toxicity, FDA-approved drug formulations |
Heptakis(2,3,6-tri-O-methyl)-β-CD | 2,3,6-tri-O-methyl | 21 | ~30 | High hydrophobicity for non-polar compounds |
Structural Insights :
- DIMEB vs. β-CD : Methylation at the 2- and 6-positions reduces hydrogen bonding between glucose units, increasing cavity accessibility and solubility. β-CD’s unmodified structure leads to lower solubility and weaker binding for hydrophobic drugs .
- DIMEB vs. RAMEB : RAMEB’s random methylation results in heterogeneous substitution, reducing predictability in complexation. DIMEB’s regioselective methylation ensures consistent cavity dimensions, favoring stronger 1:1 stoichiometric complexes (e.g., K = 140 M⁻¹ for sodium salicylate vs. 105 M⁻¹ for β-CD) .
- DIMEB vs. 2-HP-β-CD : 2-HP-β-CD has lower hemolytic activity but weaker binding for aromatic drugs like quercetin (K = 1.3 × 10³ M⁻¹ for DIMEB vs. 8.3 × 10² M⁻¹ for 2-HP-β-CD) .
Performance in Drug Complexation
Table 2: Comparative Binding Efficiency with Selected Drugs
Key Findings :
- DIMEB outperforms β-CD and 2-HP-β-CD in drug binding due to its optimized cavity size and methyl group-induced hydrophobic interactions. For instance, DIMEB’s complex with cannabidiol shows a 50-fold solubility increase and improved thermal stability (decomposition temperature >200°C vs. 160°C for free CBD) .
- In contrast, RAMEB’s random substitution enables higher solubility for polar molecules like mianserin hydrochloride but lacks the specificity of DIMEB .
Toxicity and Biocompatibility
- Hemolytic Activity : DIMEB exhibits moderate hemolysis (HC₅₀ = 0.5 mM) compared to 2-HP-β-CD (HC₅₀ > 10 mM), limiting its use in parenteral formulations .
- Cellular Effects : DIMEB induces apoptosis in cancer cells via cholesterol depletion (e.g., PI3K-Akt-Bad pathway activation), a mechanism absent in α-cyclodextrin derivatives .
Critical Research Findings and Contradictions
Crystallinity vs. Solubility : While DIMEB-drug complexes (e.g., chlorambucil) are less crystalline than β-CD complexes, they exhibit superior solubility and dissolution rates .
Substitution Homogeneity : High isomer purity (93.4% in DIMEB95) enhances binding reproducibility, whereas low-purity batches (35.7% in DIMEB50) show variable efficacy .
Contradictory Toxicity Data: Some studies report DIMEB’s cholesterol depletion as beneficial for drug delivery, while others highlight cytotoxicity in non-cancer cells .
Activité Biologique
2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) is a modified form of beta-cyclodextrin that has gained significant attention in pharmaceutical and biomedical research due to its unique biological activities. This article explores the compound's properties, mechanisms of action, and applications in drug delivery and stabilization.
- Molecular Formula: CHO
- Molecular Weight: 1331.356 g/mol
- Density: 1.4 ± 0.1 g/cm³
- Water Solubility: Soluble in water
- Melting Point: 298 - 310 °C
- Boiling Point: 1203.6 ± 65.0 °C at 760 mmHg
Complexation with Drugs:
DM-β-CD is known for its ability to form inclusion complexes with various hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have shown that DM-β-CD can encapsulate compounds like mianserin hydrochloride (MIA), reducing its cytotoxic effects compared to the uncomplexed drug . The stoichiometry of the complex formation indicates a ratio close to 1.5 for DM-β-CD and MIA, suggesting a unique interaction mechanism that differs from native β-cyclodextrin .
Stabilization of Proteins:
Research indicates that DM-β-CD can stabilize proteins in both liquid and dried states, making it a valuable tool in biopharmaceutical applications . The stabilization effect is attributed to the hydrophilic nature of DM-β-CD, which can create a protective environment for sensitive biomolecules.
Biological Activities
Antiproliferative Effects:
Recent studies have demonstrated that DM-β-CD can enhance the antiproliferative activity of various compounds against cancer cell lines. For example, Aurisin A complexed with DM-β-CD showed significantly improved activity against A549 and H1975 lung cancer cells compared to Aurisin A alone. The enhanced effect is linked to increased solubility and stability of the drug when complexed with DM-β-CD .
Toxicity Reduction:
Interestingly, the inclusion of MIA within DM-β-CD did not provide protective effects against cytotoxicity; rather, it resulted in lower cell viability compared to MIA alone. This paradox highlights the need for careful evaluation of drug-cyclodextrin interactions, as they may not always lead to beneficial outcomes .
Case Studies
Applications
-
Drug Delivery Systems:
- DM-β-CD is utilized to improve the solubility and bioavailability of poorly soluble drugs.
- It serves as a carrier for hydrophobic drugs, enhancing their therapeutic efficacy.
-
Biopharmaceutical Formulations:
- Its ability to stabilize proteins makes it suitable for formulating vaccines and biologics.
-
Research Reagent:
- Used in various biochemical assays to study drug interactions and stability.
Q & A
Basic Research Questions
Q. How does the methylation pattern of DM-β-CD influence its host-guest complexation capabilities?
DM-β-CD’s methylation at the 2- and 6-hydroxyl groups reduces steric hindrance and enhances hydrophobicity in the cavity, improving binding with nonpolar guest molecules. To evaluate this, use NMR titration experiments to measure association constants () and compare with non-methylated β-CD. For example, studies show DM-β-CD forms stronger complexes with aromatic nitroxides due to optimized cavity dimensions and methyl group positioning .
Q. What experimental methods are recommended to assess DM-β-CD’s solubility enhancement for poorly water-soluble drugs?
Phase-solubility diagrams (e.g., Higuchi and Connors method) are standard. Prepare solutions of DM-β-CD at varying concentrations (e.g., 0–10 mM) and measure drug solubility via UV-Vis spectroscopy or HPLC. A linear AL-type curve indicates 1:1 stoichiometry. Studies with baicalein and myricetin demonstrated a 3–5-fold solubility increase using DM-β-CD compared to native β-CD .
Q. How can researchers confirm the formation of DM-β-CD inclusion complexes in solution?
Use a combination of:
- NMR spectroscopy : Look for upfield shifts in guest proton signals due to shielding effects within the cavity .
- EPR spectroscopy : Detect changes in nitroxide radical mobility when entrapped in DM-β-CD .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced Research Questions
Q. What mechanisms underlie DM-β-CD’s enantioselective binding of chiral molecules?
Chiral recognition depends on the depth of guest penetration into the cavity and interactions with methyl groups. For nitroxides with aromatic substituents (e.g., PhCH2NO), molecular dynamics simulations show that R-configuration guests penetrate deeper, forming stronger van der Waals interactions. Validate using NOE correlations in NMR and competitive EPR binding assays .
Q. How does DM-β-CD induce apoptosis via cholesterol depletion, and what controls are essential for such studies?
DM-β-CD extracts cholesterol from lipid rafts, disrupting PI3K-Akt-Bad signaling and triggering mitochondrial apoptosis. Key controls:
- Use methyl-α-CD (non-cholesterol-depleting) as a negative control.
- Measure raft integrity via fluorescent probes (e.g., filipin staining).
- Validate apoptosis via caspase-3 activation and mitochondrial membrane potential assays .
Q. What integrated approaches resolve contradictions in DM-β-CD’s binding behavior across different studies?
Discrepancies often arise from solvent polarity, guest stereochemistry, or competing equilibria. Address by:
- Multi-technique validation : Combine NMR (structure), EPR (dynamics), and ITC (thermodynamics).
- Molecular docking/MD simulations : Predict binding modes and compare with experimental values .
- Systematic variation of pH/temperature : Assess how environmental factors alter host-guest stability .
Q. Methodological Recommendations
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311203 | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51166-71-3 | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.